![molecular formula C5H16Cl2N2O B6171582 1,5-diaminopentan-3-ol dihydrochloride CAS No. 81555-06-8](/img/new.no-structure.jpg)
1,5-diaminopentan-3-ol dihydrochloride
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Overview
Description
1,5-Diaminopentan-3-ol dihydrochloride is a chemical compound with the molecular formula C5H14N2O·2HCl. . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-3-ol dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,5-dichloropentane with ammonia, followed by hydrolysis to yield 1,5-diaminopentane. This intermediate is then reacted with formaldehyde and hydrogen chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminopentan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halides like sodium chloride (NaCl) or potassium bromide (KBr) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the halide used.
Scientific Research Applications
Biochemical Studies
Cadaverine plays a crucial role in biochemical research, particularly in studies related to metabolism and cellular processes. Its involvement in lysine metabolism has been extensively documented, with elevated levels linked to metabolic disorders . Researchers utilize cadaverine as a marker for studying bacterial vaginosis due to its association with unpleasant odors produced by certain bacteria.
Pharmaceutical Development
The compound has potential applications in pharmaceutical formulations. It can act as a precursor for synthesizing various bioactive molecules, including polyamines that are essential for cellular growth and differentiation . Its derivatives are being explored for their therapeutic effects against cancer and other diseases.
Polymer Chemistry
In polymer chemistry, 1,5-diaminopentan-3-ol dihydrochloride is used as a building block for polyurethanes and other polymers. Its ability to form cross-links enhances the mechanical properties of polymeric materials. Research indicates that incorporating cadaverine into polymer matrices improves their thermal stability and biodegradability .
Food Industry
Cadaverine is also studied for its role in food science, particularly in relation to food spoilage and preservation. Understanding its formation can help develop strategies to mitigate spoilage in protein-rich foods, thereby extending shelf life .
Environmental Science
In environmental applications, cadaverine is being investigated for its potential use in bioremediation processes. Its ability to interact with various pollutants suggests that it could be employed to enhance the degradation of harmful substances in contaminated environments .
Case Studies
Application Area | Case Study Example | Findings |
---|---|---|
Biochemical Studies | Elevated cadaverine levels in patients with lysine metabolism defects | Identified as a biomarker for metabolic disorders; implications for diagnostic testing |
Pharmaceutical Development | Synthesis of polyamine derivatives from cadaverine | Demonstrated anti-cancer properties in vitro; potential for drug development |
Polymer Chemistry | Use of cadaverine in developing biodegradable polymers | Enhanced mechanical properties; improved environmental impact due to biodegradability |
Food Industry | Analysis of cadaverine formation during meat spoilage | Insights into spoilage mechanisms; strategies developed for food preservation |
Environmental Science | Cadaverine's role in bioremediation of heavy metal contaminants | Effective in enhancing microbial degradation of pollutants; promising results in field trials |
Mechanism of Action
The mechanism of action of 1,5-diaminopentan-3-ol dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity. The compound’s primary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, affecting pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane (Cadaverine): A related compound with similar chemical properties but without the hydroxyl group.
Putrescine: Another diamine with a similar structure but different biological roles.
Hexamethylenediamine: A longer-chain diamine used in the production of nylon.
Uniqueness
1,5-Diaminopentan-3-ol dihydrochloride is unique due to the presence of both amine and hydroxyl functional groups, which confer distinct reactivity and interaction profiles compared to other diamines. This makes it particularly valuable in specific synthetic and research applications .
Properties
CAS No. |
81555-06-8 |
---|---|
Molecular Formula |
C5H16Cl2N2O |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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